molecular formula C13H15N3O2 B8685769 6-Amino-1-phenyl-3-propylpyrimidine-2,4(1H,3H)-dione CAS No. 176370-51-7

6-Amino-1-phenyl-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8685769
M. Wt: 245.28 g/mol
InChI Key: OFUAEGDSKYUBKC-UHFFFAOYSA-N
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Patent
US05661153

Procedure details

N-Propyl-N'-phenylurea was prepared preliminarily from phenyl isocyanate and propylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Subsequently, 6-amino-1-phenyl-3-propyluracil was treated as in Reference Example 2 so that the substituent amino group at the 6-position was converted to a methylamino group to yield 6-methylamino-1-phenyl-3-propyluracil. Using sodium nitrite a nitroso group was introduced into the 5-position of the uracil ring and then reduced with hydrogen gas to prepare 5-amino-6-methylamino-1-phenyl-3-propyluracil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N)CC.NC(N)=O.C(CC(O)=O)#N.N[C:25]1[N:30]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:29](=[O:37])[N:28]([CH2:38][CH2:39][CH3:40])[C:27](=[O:41])[CH:26]=1>>[CH2:27]([NH:28][C:29]([NH:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)=[O:37])[CH2:26][CH3:25].[CH3:29][NH:30][C:25]1[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:8](=[O:9])[N:28]([CH2:38][CH2:39][CH3:40])[C:27](=[O:41])[CH:26]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(N(C(N1C1=CC=CC=C1)=O)CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a uracil ring

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(=O)NC1=CC=CC=C1
Name
Type
product
Smiles
CNC1=CC(N(C(N1C1=CC=CC=C1)=O)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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